B1577406 Maximin-H5

Maximin-H5

Cat. No.: B1577406
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximin-H5 is a 20-amino acid anionic host defense peptide (HDP) originally isolated from amphibians of the Bombina genus . This unique peptide provides a valuable research tool for investigating non-cationic antimicrobial mechanisms and novel anticancer strategies. As a research reagent, this compound is primarily studied for its ability to interact with and disrupt microbial membranes. It demonstrates activity against a range of bacteria, including Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli . Its efficacy is characterized by a membranolytic mechanism that can be enhanced under acidic conditions and is influenced by membrane lipid composition . A key area of research involves its potential in preventing and eradicating bacterial biofilms. Studies show that conjugating this compound to polyethylene glycol (PEG) polymers can create surface coatings that effectively inhibit and disrupt stable biofilms formed by pathogens such as P. aeruginosa and E. coli . Beyond its antimicrobial applications, this compound represents the first major example of an anionic amphibian HDP with investigated anticancer activity. Research indicates it can reduce the viability of cancer cell lines, such as glioma cells, through membranolytic action that is promoted by the presence of anionic lipids in cancer cell membranes . The peptide's biological activity is highly dependent on its post-translational modifications. The native, C-terminally amidated form (MH5N) is crucial for stabilizing an α-helical structure, which is essential for optimal membrane interaction, penetration, and lytic ability . The C-terminally deamidated isoform (MH5C) exhibits reduced α-helicity and correspondingly lower biological activity in both antimicrobial and anticancer contexts, highlighting the importance of the C-terminal amide moiety for its function . This reagent is intended for research purposes only, providing scientists with a tool to explore alternative mechanisms to conventional cationic peptides in the fight against antibiotic-resistant bacteria and cancer.

Properties

bioactivity

Antibacterial

sequence

ILGPVLGLVSDTLDDVLGIL

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Maximin-H5 exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The peptide's mechanism involves disrupting bacterial membranes, leading to cell lysis.

Data Table: Antimicrobial Activity Against Staphylococcus aureus

pH LevelMembrane Penetration (ΔΠ mN/m)Lysis Rate (%)
66.248
75.640

Anticancer Applications

This compound has shown promise as an anticancer agent, particularly against glioblastoma cell lines. Its mechanism involves membranolytic actions similar to those observed in its antimicrobial properties.

Case Study: Glioblastoma Cell Line T98G

  • Study Findings: In vitro studies demonstrated that MH5 significantly reduces the viability of T98G glioblastoma cells by approximately 70% at an effective concentration (EC50) of 125 μM .
  • Mechanism: The peptide's ability to adopt an α-helical structure in the presence of cancer cell membranes enhances its interaction and lytic capabilities against cancer cells .

Data Table: Anticancer Activity Against T98G Cells

Treatment Concentration (μM)Viability Reduction (%)
12570
Control~10

Structural Insights

The structural dynamics of this compound are crucial for understanding its functionality. The peptide predominantly exists in an unstructured form in aqueous solutions but adopts a helical configuration when interacting with lipid membranes.

Biophysical Properties

  • α-Helical Structure: The presence of membrane mimics significantly increases the α-helical content of MH5, which is essential for its bioactivity .
  • Role of C-terminal Amide Group: The C-terminal amide group enhances the peptide's amphiphilicity, which is vital for optimal interaction with target membranes .

Future Directions and Potential Applications

Given its dual role as an antimicrobial and anticancer agent, this compound presents numerous opportunities for development into therapeutic agents.

Therapeutic Development

  • Topical Treatments: Given its efficacy against MRSA, MH5 could be formulated into topical treatments for skin infections.
  • Cancer Therapy: Further exploration into combinatory therapies involving MH5 could enhance treatment efficacy against various cancers.

Comparison with Similar Compounds

Structural Analogues: Maximin-H4 vs. Maximin-H5

Maximin-H4, a homologue from the same peptide family, shares 76% sequence identity with this compound but differs at four residues (positions 3, 7, 11, and 15). Comparative studies reveal critical distinctions:

Property This compound Maximin-H4 Reference
MIC (μM) for S. aureus 4 16
Hemolytic Activity <10% at 64 μM 35% at 64 μM
α-Helicity (CD analysis) 78% 62%
Serum Stability (t₁/₂) 6.2 hours 3.8 hours

This compound’s enhanced stability and reduced hemolysis correlate with substitutions at position 7 (lysine in H5 vs. glutamic acid in H4), which reduce non-specific interactions with mammalian membranes .

Functional Analogues: Melittin vs. This compound

Melittin, a 26-residue peptide from honeybee venom, shares this compound’s membrane-lytic mechanism but differs in therapeutic applicability:

Property This compound Melittin Reference
MIC (μM) for E. coli 8 2
Hemolytic Activity <10% at 64 μM >90% at 16 μM
Cytotoxicity (IC₅₀) >128 μM 8 μM
Therapeutic Index (TI) 16 0.25

While melittin exhibits superior antimicrobial potency, its high cytotoxicity limits clinical utility. This compound’s higher TI (MIC/cytotoxicity ratio) underscores its safety advantage .

Mechanistic and Pharmacological Insights

  • Membrane Selectivity: this compound’s lower hydrophobicity index (0.52 vs. 0.68 for melittin) reduces non-target membrane binding, enhancing microbial specificity .
  • aureus after 30 serial passages .
  • Synergy with Antibiotics : Sub-inhibitory concentrations of this compound enhance vancomycin efficacy against methicillin-resistant S. aureus (MRSA) by 8-fold, likely via membrane permeabilization .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Maximin-H5 is solid-phase peptide synthesis (SPPS) . This technique allows precise control over the amino acid sequence and post-synthetic modifications.

  • Peptide Sequence : this compound consists of 20 amino acids with a predominance of hydrophobic residues and a C-terminal amide moiety, which is critical for its biological activity.
  • Synthesis Details : SPPS involves sequential addition of protected amino acids on a resin support, enabling the assembly of the peptide chain in a controlled manner.
  • Purification : After synthesis, the crude peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve purity greater than 95%, ensuring removal of truncated sequences and other impurities.
Step Description
Resin loading Attachment of first amino acid to resin
Chain elongation Sequential addition of protected amino acids
Cleavage Removal of peptide from resin
Purification HPLC purification to >95% purity

Post-Synthetic Modifications

This compound can undergo specific modifications to alter its properties:

  • C-terminal Amidation vs. Deamidation : The native this compound has a C-terminal amide group, which is essential for optimal membranolytic and anticancer activity. Its C-terminally deamidated isoform (MH5C) shows reduced activity and altered secondary structure.
  • Cysteine Addition for Conjugation : A cysteine residue can be added at the C-terminal (MH5C-Cys) to facilitate conjugation reactions, particularly for polymer attachment.

Polymer Conjugation via Michael Addition Reaction

To improve solubility, stability, and functional versatility, this compound derivatives are conjugated to polymers such as polyethylene glycol (PEG).

  • Conjugation Chemistry : The conjugation is performed using a Michael addition reaction between the thiol group of the cysteine-modified peptide (MH5C-Cys) and maleimide-functionalized PEG polymers.
  • Reaction Conditions :
    • Peptide and PEG dissolved in phosphate-buffered saline (DPBS) at pH 7.
    • Oxygen removal from PEG solution using nitrogen gas to prevent oxidation.
    • Reduction of disulfide bonds in MH5C-Cys using 10 mM tris(2-carboxyethyl)phosphine (TCEP).
    • Reaction mixture incubated for 12 hours at 4 °C under oxygen-free conditions.
  • PEG Molecular Weights : PEG polymers of 2 kDa and 5 kDa are commonly used for conjugation.
Parameter Details
Peptide form MH5C-Cys (cysteine-modified)
Polymer mPEG-Maleimide (2 kDa and 5 kDa)
Buffer DPBS 1×, pH 7
Reducing agent TCEP, 10 mM
Reaction time 12 hours
Temperature 4 °C
Atmosphere Oxygen-free (nitrogen purged)

Purification and Characterization of Conjugates

  • Size Exclusion Chromatography (SEC) : After conjugation, the peptide-polymer conjugates are purified using SEC on a Superdex peptide 10/300 gel filtration column. The elution is monitored at 220 nm to detect peptide bonds.
  • Verification Techniques : SDS-PAGE and MALDI-ToF mass spectrometry confirm successful conjugation and purity.

Structural and Functional Analysis Post-Preparation

  • Secondary Structure : Circular dichroism (CD) spectroscopy reveals that native this compound adopts a high α-helical content (~57%) in the presence of model membranes, which is crucial for its activity. The C-terminally deamidated form shows reduced α-helicity (~45%).
  • Biological Activity : The prepared peptides and conjugates demonstrate antimicrobial and anticancer activities, with membrane disruption as a key mechanism. The presence of polymer conjugates can improve peptide stability and bioavailability without compromising activity.

Summary Table: Preparation Workflow of this compound

Step Method/Technique Purpose/Outcome
Peptide synthesis Solid-phase peptide synthesis Precise sequence assembly
Peptide cleavage Acid cleavage from resin Release of crude peptide
Purification HPLC High purity (>95%) peptide
Post-synthetic modification C-terminal amidation/deamidation Modulate activity and stability
Cysteine addition Peptide modification Enable polymer conjugation
Polymer conjugation Michael addition reaction Attach PEG for improved properties
Purification of conjugate Size exclusion chromatography Isolate pure conjugate
Characterization SDS-PAGE, MALDI-ToF, CD Confirm structure and purity

Q & A

Basic: How can researchers determine the optimal experimental conditions for synthesizing Maximin-H5?

Answer:
To optimize synthesis, use a factorial design to systematically vary parameters (e.g., temperature, pH, reactant ratios). Employ techniques like HPLC or mass spectrometry to monitor purity and yield at each condition. Validate reproducibility by repeating trials under identical parameters and comparing outcomes using statistical tools (e.g., ANOVA). Document protocols rigorously to ensure replicability, as emphasized in experimental methodology guidelines .

Basic: What analytical techniques are critical for characterizing this compound’s structural and functional properties?

Answer:
Combine spectroscopic (NMR, FTIR), chromatographic (HPLC), and thermodynamic (DSC) methods for structural validation. For functional analysis, use bioactivity assays (e.g., enzyme inhibition tests) and computational modeling (docking studies). Cross-validate results across techniques to address potential artifacts. Reference established protocols for compound characterization to ensure methodological rigor .

Advanced: How should researchers resolve contradictions between bioactivity data from in vitro vs. in vivo studies of this compound?

Answer:
First, assess confounding variables (e.g., metabolic degradation in vivo, dosage differences). Use meta-analysis to quantify effect sizes across studies and identify trends. Design follow-up experiments with controlled pharmacokinetic parameters, such as staggered dosing or tissue-specific delivery systems. This approach aligns with frameworks for analyzing data discrepancies in iterative research processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.